

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1588785

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**

Introduction: A Key Building Block in Modern Synthesis

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a member of the arylboronic acid family, a class of compounds indispensable to modern organic chemistry and drug development. Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction^{[1][2]}. This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient synthesis of complex molecules, including biaryls, which are prevalent structural motifs in pharmaceuticals and functional materials.

The presence of the methoxy and methoxycarbonyl functional groups on the phenyl ring allows for fine-tuning of electronic properties and provides handles for further synthetic transformations, making this specific reagent a valuable building block for medicinal chemists and materials scientists. However, like all chemical reagents, a thorough understanding of its properties and potential hazards is paramount to ensure its safe and effective use in the laboratory.

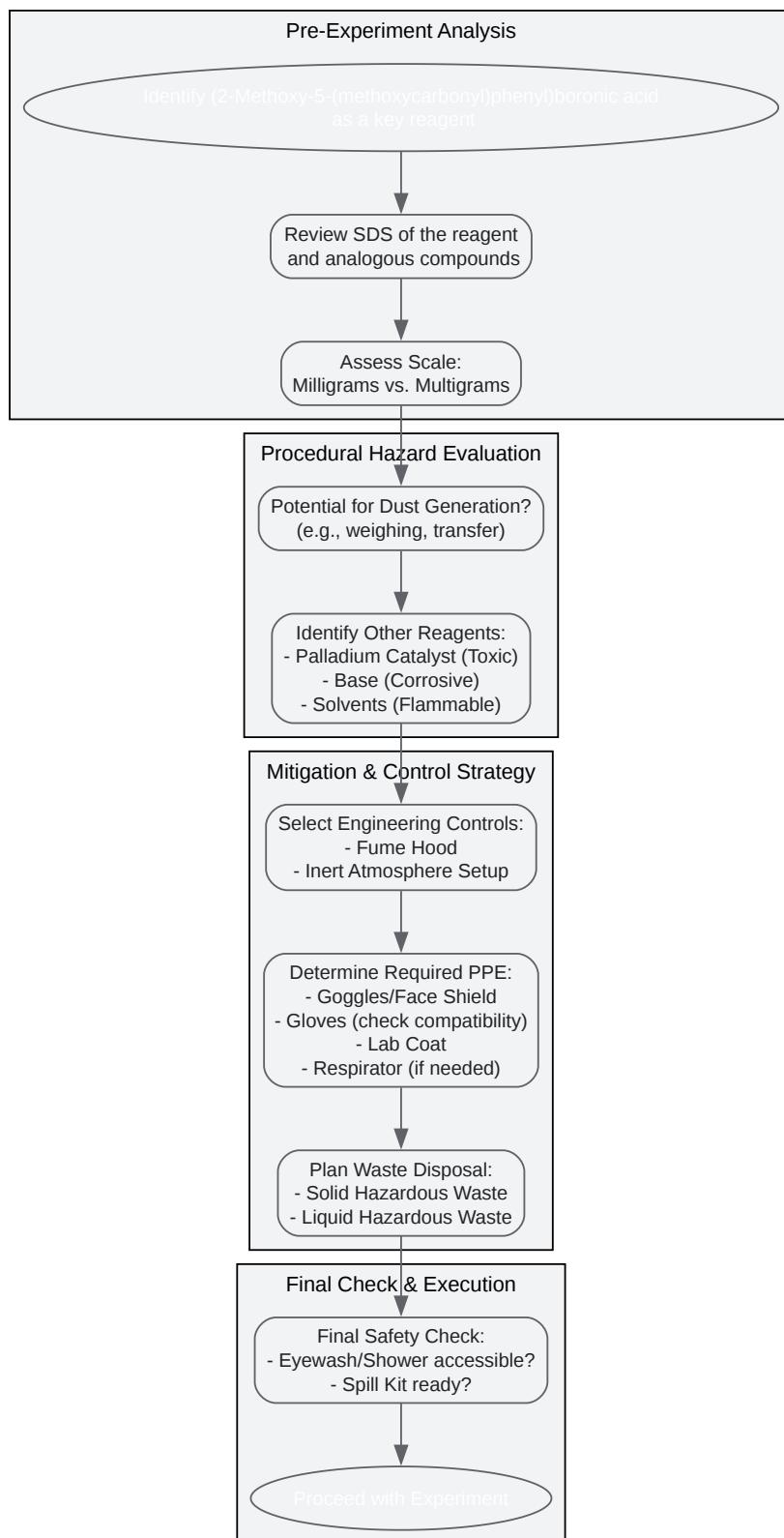
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**. It moves beyond a simple recitation of safety data to explain the causality behind handling recommendations, grounded in the chemical nature of the compound and extensive safety documentation for this class of molecules.

Hazard Identification and Proactive Risk Assessment

While a specific Safety Data Sheet (SDS) for **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** (CAS No. 221006-63-9) is not always readily available, the hazards can be reliably inferred from the extensive data on closely related phenylboronic acid derivatives^{[3][4][5][6][7][8]}. The primary hazards associated with this solid, often crystalline, compound stem from its potential to cause irritation upon contact and its toxicity if ingested.

Globally Harmonized System (GHS) Classification

The anticipated GHS classification, based on analogous compounds, provides a clear framework for understanding the primary risks.


Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed ^{[4][8]}
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation ^{[5][6][7]}
Serious Eye Damage/Irritation	Category 2 / 2A	H319: Causes serious eye irritation ^{[5][6][7]}
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation ^{[6][7][8]}

This table synthesizes data from multiple sources for analogous phenylboronic acid compounds.

The causality behind these classifications is rooted in the compound's chemical reactivity and physical form. As a fine powder, it can easily become airborne, leading to respiratory tract irritation. Its acidic nature and organic structure contribute to its irritant effects on skin and eyes.

A Framework for Risk Assessment

A self-validating safety protocol begins with a dynamic risk assessment before any experimental work. This is not a one-time checklist but a continuous process of evaluation.

[Click to download full resolution via product page](#)

Caption: Risk Assessment Workflow for Handling Arylboronic Acids.

Comprehensive Protocols for Safe Handling and Storage

Adherence to stringent handling and storage protocols is non-negotiable for mitigating the identified risks. These protocols function as a self-validating system, ensuring that safety is integrated into the scientific workflow.

Engineering Controls: The First Line of Defense

Primary containment and control of the chemical environment are critical.

- Ventilation: All manipulations of solid **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**, especially weighing and transferring, must be performed in a properly functioning chemical fume hood to prevent inhalation of airborne dust[4][7][9].
- Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed[3][4][10].

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE is crucial for preventing personal exposure.

Protection Type	Specification	Rationale
Eye & Face	ANSI Z87.1-compliant safety goggles or a full-face shield.	Protects against dust particles and potential splashes of reagents during reaction setup[4][5].
Hand	Chemical-resistant gloves (e.g., Nitrile).	Prevents skin contact and irritation. It is critical to inspect gloves before use and consult manufacturer data for compatibility with solvents used in the procedure[3][5].
Body	A flame-resistant lab coat, fully buttoned.	Protects skin and personal clothing from contamination[5].
Respiratory	A NIOSH-approved N95 (or better) respirator.	Required when engineering controls may not be sufficient to limit inhalation exposure, such as during the handling of large quantities or cleaning up spills[11].

Chemical Hygiene and Best Practices

- Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn[3][4][5].
- Do not eat, drink, or smoke in laboratory areas[3][12].
- Avoid the formation and dispersion of dust during handling[6][9][12]. Use a micro-spatula for transfers and, if possible, weigh the material directly into the reaction vessel inside the fume hood.
- Contaminated clothing should be removed and washed before reuse[5][13].

Storage and Stability: Preserving Integrity

Arylboronic acids require specific storage conditions to maintain their chemical integrity and prevent degradation.

- Container: Keep the container tightly closed to prevent exposure to air and moisture[3][4][5][10].
- Atmosphere: This compound is sensitive to moisture and air[3][12]. For long-term storage and to ensure high reactivity in sensitive coupling reactions, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended[3][12][14].
- Conditions: Store in a cool, dry, and well-ventilated place[3][5][15]. Refrigeration (2-8°C) is often recommended[3][12][15].
- Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or vigorous reactions[3][4][6].

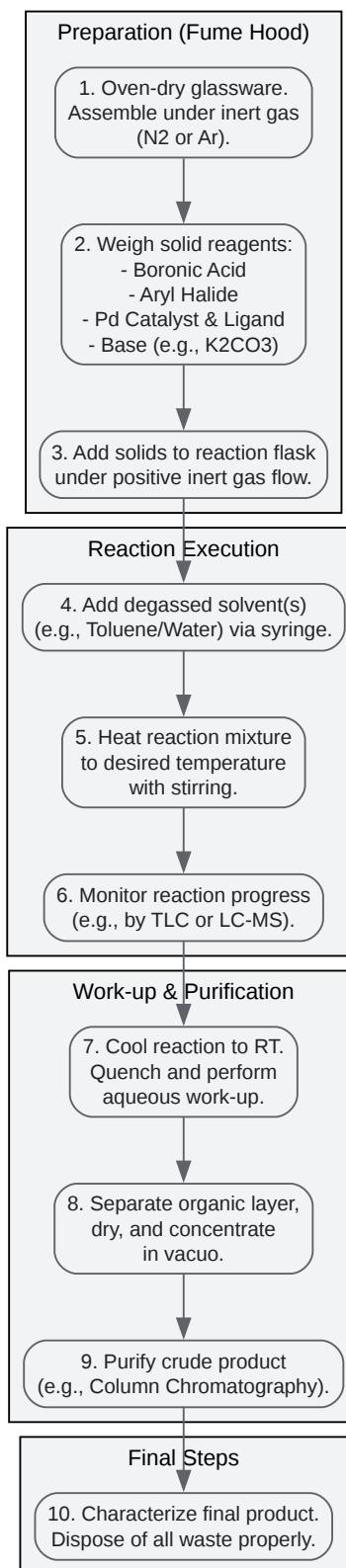
Emergency Response Protocols

In the event of an exposure or spill, a swift and correct response is critical.

- Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention[3][4][6][10].
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][4][5][10]. If skin irritation occurs, seek medical advice[5][6].
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][4][5][10].
- Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a physician or poison control center immediately[4][8][12][13].

Fire-Fighting and Spill Management

- Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire[9]. Water spray may also be used[3]. Firefighters must wear full protective gear and a


self-contained breathing apparatus (SCBA)[3][6][9]. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and boron oxides[3][4][6].

- Spills: For minor spills, ensure adequate ventilation and wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal[3][6][12]. Do not allow the material to enter drains or waterways[16][17].

Field Application: A Suzuki-Miyaura Coupling Workflow

To contextualize the safety protocols, this section outlines a typical experimental workflow using **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**. This demonstrates how handling procedures are integrated into a real-world synthetic application.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide[1][2].

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Causality in the Workflow:

- Step 1 & 3 (Inert Atmosphere): The catalytic cycle of the Suzuki reaction involves a Pd(0) species, which is oxygen-sensitive. The inert atmosphere prevents its oxidation and deactivation.
- Step 2 (Weighing in Hood): This step presents the highest risk of dust inhalation. Performing it within the fume hood directly addresses the respiratory irritation hazard.
- Step 4 (Degassed Solvents): Dissolved oxygen in solvents can also interfere with the catalyst, hence the need for degassing.
- Step 10 (Waste Disposal): The reaction waste will contain palladium (a heavy metal), boron compounds, and organic solvents, necessitating its disposal as hazardous chemical waste.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

- Classification: Waste containing **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** and its reaction byproducts is classified as hazardous waste[3][18].
- Procedure: Collect all waste materials (both solid and liquid) in clearly labeled, sealed containers.
- Regulations: Dispose of the waste through a licensed chemical waste disposal company, adhering to all local, regional, and national regulations[9][13][18]. Never pour chemical waste down the drain[17].

Conclusion

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is a powerful tool for chemical synthesis. Its effective use is inextricably linked to a culture of safety that prioritizes risk assessment, proper handling, and emergency preparedness. By understanding the chemical principles that underlie the hazards of this compound class, researchers can implement self-validating safety protocols that protect themselves, their colleagues, and the environment. This

guide provides the foundational knowledge for that purpose, but it must always be supplemented by the specific SDS provided by the manufacturer and a careful, experiment-specific risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. angenechemical.com [angenechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. 2-甲氧羰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.ie [fishersci.ie]
- 15. (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 16. carlroth.com [carlroth.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fishersci.co.uk [fishersci.co.uk]

- To cite this document: BenchChem. [(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588785#2-methoxy-5-methoxycarbonyl-phenyl-boronic-acid-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com